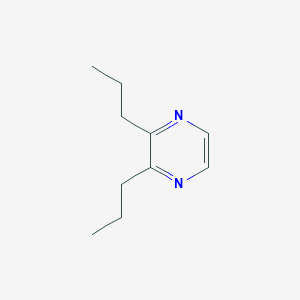
Pyrazine, 2,3-dipropyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrazine, 2,3-dipropyl- is a heterocyclic aromatic organic compound. It belongs to the class of pyrazines, which are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. The compound has a molecular formula of C10H16N2 and is known for its distinct chemical properties and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrazine, 2,3-dipropyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dipropyl-1,4-diaminobenzene with a suitable oxidizing agent can lead to the formation of the desired pyrazine derivative. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of pyrazine, 2,3-dipropyl- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures. The choice of reagents and catalysts is crucial in achieving efficient production.
化学反应分析
Types of Reactions
Pyrazine, 2,3-dipropyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of pyrazine, 2,3-dipropyl- can yield pyrazine N-oxides, while reduction can produce dihydropyrazine derivatives with varying degrees of saturation.
科学研究应用
Pyrazine, 2,3-dipropyl- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
作用机制
The mechanism of action of pyrazine, 2,3-dipropyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, contributing to its antimicrobial properties. The exact molecular targets and pathways are subjects of ongoing research.
相似化合物的比较
Similar Compounds
Pyrazine: The parent compound with no alkyl substituents.
2,3-Dimethylpyrazine: A similar compound with methyl groups at positions 2 and 3.
2,5-Dimethylpyrazine: Another derivative with methyl groups at positions 2 and 5.
Uniqueness
Pyrazine, 2,3-dipropyl- is unique due to the presence of propyl groups at positions 2 and 3, which can influence its chemical reactivity and biological activity. The longer alkyl chains compared to methyl groups can affect the compound’s solubility, stability, and interaction with biological targets, making it distinct from other pyrazine derivatives .
属性
CAS 编号 |
64931-20-0 |
|---|---|
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC 名称 |
2,3-dipropylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-3-5-9-10(6-4-2)12-8-7-11-9/h7-8H,3-6H2,1-2H3 |
InChI 键 |
CLZOOLYKDCPFTO-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=NC=CN=C1CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



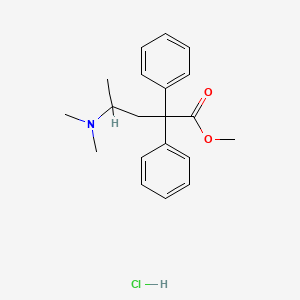
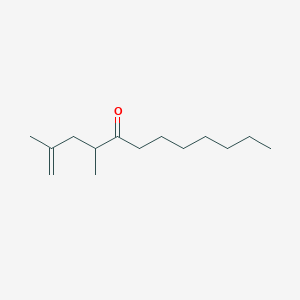
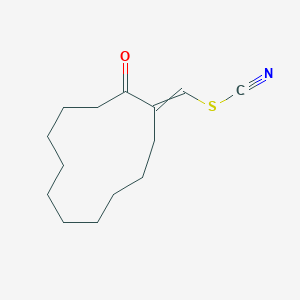
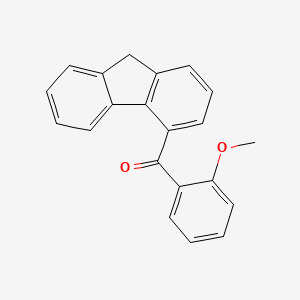

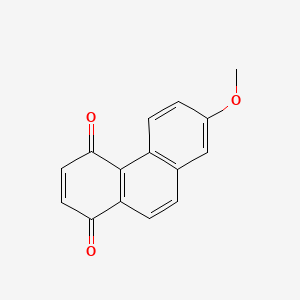

![Chloro[2-chloro-2-(1-hydroxycyclopentyl)ethenyl]mercury](/img/structure/B14503505.png)
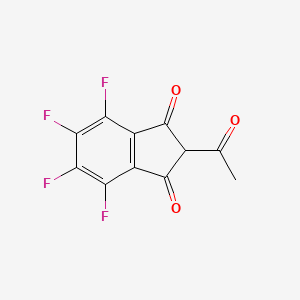
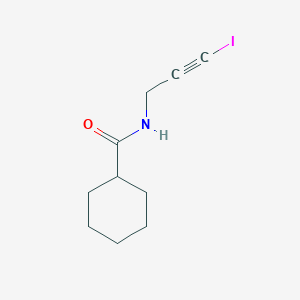
![Bis[2-(2-bromo-4-methylphenoxy)ethyl] phenylphosphonate](/img/structure/B14503524.png)
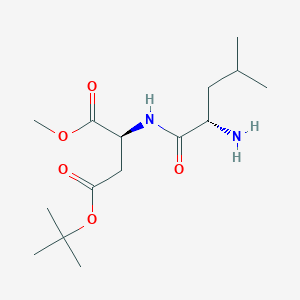
![4-[(Octyloxy)carbonyl]-3-[(tridecyloxy)carbonyl]benzoate](/img/structure/B14503530.png)
